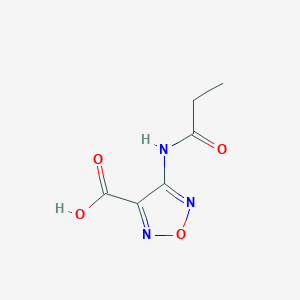

4-Propionylamino-furazan-3-carboxylic acid

Description

Evolution of Furazan (B8792606) Chemistry in Advanced Chemical Sciences

The study of furazans, five-membered heterocyclic compounds also known as 1,2,5-oxadiazoles, has a history spanning over a century. Initially subjects of fundamental synthetic and reactive curiosity, their chemistry has evolved dramatically. researchgate.net Early research focused on the synthesis of the basic furazan ring, typically through methods like the dehydration of glyoximes. researchgate.net However, the inherent stability of the aromatic furazan ring, combined with the high nitrogen content, hinted at a broader potential.

In recent decades, furazan chemistry has transitioned into a highly dynamic field within advanced chemical sciences. This evolution is marked by the development of sophisticated synthetic methodologies that allow for precise functionalization of the furazan core. nih.gov This has unlocked access to a vast library of derivatives with tailored properties. The field has notably bifurcated into two major research streams: medicinal chemistry and materials science, particularly the development of high-energy materials. rsc.orgacs.org In medicine, the furazan scaffold has been incorporated into molecules targeting a range of diseases, valued for its metabolic stability and ability to act as a bioisostere for other chemical groups. acs.orgnih.gov Simultaneously, the high positive enthalpy of formation and the ability to serve as an oxidizing moiety make furazan derivatives prime candidates for advanced, environmentally conscious energetic materials. nih.gov

Significance of Functionalized Furazan Derivatives as Synthetic Building Blocks

The true value of modern furazan chemistry lies in the utility of its functionalized derivatives as versatile synthetic building blocks. researchgate.net Aminofurazans, cyanofurazans, and those bearing carboxylic acid groups are not merely end products but are crucial intermediates for constructing more complex molecular architectures. nih.gov For instance, compounds like 3-amino-4-cyanofurazan serve as foundational precursors for a variety of nitrogen-rich energetic compounds. nih.gov

The reactivity of these functional groups allows for a wide array of chemical transformations. Amino groups can be acylated, diazotized, or oxidized, while carboxylic acid moieties can be converted to esters, amides, or acid chlorides, opening pathways to diverse molecular families. acs.orgnih.gov This modularity enables chemists to systematically modify the electronic and physical properties of the target molecules. The strategic combination of furazan rings with other heterocyclic systems, such as pyrazines, tetrazoles, or oxadiazoles (B1248032), has led to the creation of novel fused-ring systems with unique properties for applications in organic electronics, fluorescent probes, and pharmaceuticals. nih.govacs.org

The table below summarizes key precursor furazan derivatives and their primary applications in synthesis.

| Derivative Name | Chemical Formula | Key Functional Groups | Primary Application as Building Block |

| 4-Aminofurazan-3-carboxylic acid | C₃H₃N₃O₃ | Amino (-NH₂), Carboxylic Acid (-COOH) | Precursor for acylated derivatives, energetic salts, and pharmaceuticals. rsc.orgacs.org |

| 3-Amino-4-cyanofurazan | C₃H₂N₄O | Amino (-NH₂), Cyano (-CN) | Synthesis of nitrogen-rich energetic compounds and fused heterocycles. nih.gov |

| Furazan-3,4-dicarboxylic acid | C₄H₂N₂O₅ | Carboxylic Acid (-COOH) | Precursor for symmetrical energetic structures and polymers. researchgate.net |

Positioning of 4-Propionylamino-furazan-3-carboxylic Acid within Modern Furazan Research

The compound this compound is a specific derivative that emerges from the strategic functionalization of the 4-aminofurazan-3-carboxylic acid scaffold. Its structure, featuring a propionyl group attached to the amino nitrogen, places it at the intersection of several key research areas.

The synthesis of this molecule is conceptually straightforward, involving the N-acylation of the parent amine, 4-aminofurazan-3-carboxylic acid, with a propionylating agent such as propionyl chloride or propionic anhydride (B1165640). This type of transformation is a fundamental tool used to modify the properties of aminofurazans. nih.gov Research into N-acylated 3-aminofurazan derivatives has shown that the nature of the acyl group is critical to the molecule's biological activity. nih.gov For example, studies on antiplasmodial agents revealed that while benzamide (B126) derivatives of aminofurazans showed high potency, replacing the benzoyl moiety with other acyl groups significantly impacted their effectiveness. nih.govnih.gov Therefore, this compound can be seen as a fundamental data point in the structure-activity relationship (SAR) studies of this class of compounds, where the short-chain, aliphatic propionyl group provides a non-aromatic contrast to the widely studied benzoyl derivatives.

In the field of energetic materials, the parent compound, 4-aminofurazan-3-carboxylic acid, is related to precursors like 4-aminofurazan-3-carboxylic acid amidrazone, which is used to create insensitive high-performance energetic salts. rsc.orgrsc.orgnih.gov The acylation of the amino group, as in this compound, modifies the hydrogen bonding capabilities and nitrogen content of the molecule, which could influence its energetic properties and sensitivity. The introduction of the propionyl group alters the molecule's density, oxygen balance, and thermal stability, making it a subject of interest for researchers aiming to fine-tune the performance and safety of furazan-based energetic materials.

The table below details the structural information for the target compound and its direct precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Aminofurazan-3-carboxylic acid | C₃H₃N₃O₃ | 129.07 | Primary amino group; Carboxylic acid group on furazan ring. |

| This compound | C₆H₇N₃O₄ | 185.14 | N-acylated (propionyl) amino group; Carboxylic acid group on furazan ring. |

This strategic modification highlights its role as a molecular probe for exploring the impact of aliphatic acyl chains on the bioactivity and material properties of the versatile 4-aminofurazan-3-carboxylic acid framework.

Structure

3D Structure

Properties

IUPAC Name |

4-(propanoylamino)-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-3(10)7-5-4(6(11)12)8-13-9-5/h2H2,1H3,(H,11,12)(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKOBMSWDMCGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NON=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propionylamino Furazan 3 Carboxylic Acid and Analogous Furazan 3 Carboxylic Acid Frameworks

Precursor Synthesis and Foundational Furazan (B8792606) Ring Construction Strategies

The creation of the core furazan heterocycle is the foundational step in synthesizing the target compound and its analogues. These strategies typically begin with acyclic precursors that are induced to cyclize.

A primary and well-established method for constructing the furazan ring system is the cyclic dehydration of 1,2-dioximes. wikipedia.org This approach is versatile and can be adapted for various substituted furazans.

The classic synthesis of the parent furazan ring involves the dehydration of glyoxime, the dioxime of glyoxal. wikipedia.org This reaction is often exothermic and requires careful control of conditions, such as temperature and pH, due to the potential instability of the furazan product. wikipedia.org A common laboratory procedure involves heating the dioxime precursor in the presence of a dehydrating agent, such as succinic anhydride (B1165640), which facilitates the removal of water to promote ring closure. wikipedia.org The general mechanism involves the elimination of two molecules of water from the two oxime hydroxyl groups, leading to the formation of the stable five-membered aromatic heterocycle.

This dehydration strategy is broadly applicable to substituted dioximes, allowing for the synthesis of a variety of furazan derivatives. wikipedia.org For instance, 3,4-dimethylfurazan is prepared through an analogous dehydration of dimethylglyoxime. wikipedia.org The choice of the starting 1,2-diketone, which is converted to the corresponding dioxime, dictates the substitution pattern on the resulting furazan ring.

Table 1: Examples of Furazan Synthesis via Dioxime Dehydration

| Starting Dioxime | Dehydrating Agent/Condition | Resulting Furazan | Reference |

|---|---|---|---|

| Glyoxime | Succinic Anhydride, 150 °C | Furazan | wikipedia.org |

| Dimethylglyoxime | Heat | 3,4-Dimethylfurazan | wikipedia.org |

Once the furazan ring is formed, the next critical step is the introduction of the carboxylic acid group at the 3-position. This is typically achieved through the oxidation of a pre-existing functional group on the ring.

One effective strategy is the oxidation of an alkyl group attached to the furazan ring. For example, 3,4-dimethylfurazan can be oxidized using a strong oxidizing agent like potassium permanganate (B83412). wikipedia.org This reaction proceeds stepwise, first converting one methyl group to a carboxylic acid to form methylfurazancarboxylic acid, and upon further oxidation, yields furazan-3,4-dicarboxylic acid. wikipedia.org Similarly, furazanpropionic acid can be oxidized with potassium permanganate to produce furazancarboxylic acid. wikipedia.org

Another approach involves the oxidative cleavage of a fused ring system. Researchers have demonstrated that 4-oxo-4,5,6,7-tetrahydrobenzofurazan, which can be synthesized from cyclohexanone, undergoes oxidation with nitric acid to yield 4-(2-carboxyethyl)furazan-3-carboxylic acid. researchgate.net Subsequent oxidation under alkaline conditions can convert this intermediate into furazan-3,4-dicarboxylic acid. researchgate.net More direct methods include a telescoped nitrosation–oxidative cyclization sequence starting from enamines to prepare furazan carboxylic esters. acs.org

The modification of existing carboxyl groups is also a viable strategy. For instance, furazan-3,4-dicarboxylic acid can be converted to its corresponding dicarboxamide, which can then be dehydrated using an agent like trifluoroacetic anhydride to yield 3,4-dicyanofurazan. frontiersin.org While this moves away from the carboxylic acid, it demonstrates the reactivity of the carboxyl group for further derivatization.

Introduction and Derivatization of the Propionylamino Moiety

With the furazan-3-carboxylic acid framework established, the synthesis proceeds to the introduction of the amino group and its subsequent acylation to form the target propionylamino side chain.

The amino group can be incorporated into the furazan structure either by building the ring from an amino-containing precursor or by introducing it onto a pre-formed ring. The synthesis of diaminofurazan, for example, starts with diaminoglyoxime, which is then cyclized. wikipedia.org

A more common and versatile strategy for functionalized furazans is the nucleophilic substitution of a suitable leaving group on the furazan ring. Nitro groups are particularly effective for this purpose. Studies have shown that nitrofurazans react with primary and secondary amines, allowing for the efficient replacement of the nitro group with an amino substituent. researchgate.net This reaction provides a direct pathway to amino-furazan derivatives, which are essential precursors for the subsequent acylation step. For the synthesis of the target compound, this would involve the amination of a 4-nitro-furazan-3-carboxylic acid derivative.

The final step in the synthesis of 4-propionylamino-furazan-3-carboxylic acid is the acylation of the amino group. This is a standard amide bond formation reaction.

A direct method involves reacting an amino-furazan precursor with an acylating agent. nih.gov Research has demonstrated the successful synthesis of 3-amino-4-propionylaminofurazan by the acylation of 3,4-diaminofurazan (B49099) with propionic acid, often in the presence of a catalyst like p-toluenesulfonic acid. researchgate.net Alternatively, more reactive acylating agents such as propionic anhydride or propionyl chloride can be used to achieve the same transformation, often under milder conditions. nih.govresearchgate.net The reaction of an amino furazan with an acyl chloride is a common coupling method. nih.gov This propionylation step converts the amino group into the desired propionylamino moiety. nih.gov

Table 2: Common Acylating Agents for Amino-Furazans

| Amino-Furazan Precursor | Acylating Agent | Product | Reference |

|---|---|---|---|

| 3,4-Diaminofurazan | Propionic Acid / p-TsOH | 3-Amino-4-propionylaminofurazan | researchgate.net |

| 3,4-Diaminofurazan | Propionic Anhydride | 3,4-Dipropionylaminofurazan | researchgate.net |

| 4-Amino-furazan derivative | Benzoyl Chloride | 4-Benzoylamino-furazan derivative | nih.gov |

Advanced Synthetic Techniques for Optimized Yield and Scalability

For the practical production of this compound, optimizing reaction yield, safety, and scalability is crucial. Modern synthetic chemistry offers several advanced techniques to achieve these goals.

One of the most significant advancements is the adoption of continuous-flow synthesis. This technique has been successfully applied to produce precursors like 3-amino-4-amidoximinofurazan (AAOF), a key intermediate for many furazan-based materials. rsc.org Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, minimizing the risk of thermal runaway associated with energetic compounds and often reducing reaction times significantly compared to traditional batch processing. rsc.org This approach enhances both safety and productivity, making it ideal for scalable synthesis.

The development of novel catalytic systems and reaction media can also lead to more efficient and environmentally friendly processes. While not specifically detailed for the target compound, the principles of green chemistry, such as using less hazardous reagents and developing solvent-free or mechanochemical methods, are increasingly being applied to the synthesis of complex heterocyclic compounds. sciopen.com

Analogue-Oriented Synthesis and Process Efficiency

Analogue-oriented synthesis aims to efficiently produce a variety of related compounds from common intermediates. In the context of the furazan framework, this often begins with a core precursor which is then elaborated through various functional group transformations. The synthesis of compounds like this compound would typically start from a precursor such as 4-aminofurazan-3-carboxylic acid or a related derivative, which is then acylated.

A key aspect of modern synthetic strategy is the improvement of process efficiency and safety, particularly when dealing with energetic materials like many furazan derivatives. Traditional batchwise synthesis approaches can suffer from low productivity and a high risk of thermal runaway. rsc.org To address these issues, continuous-flow synthesis has emerged as a superior alternative. This methodology offers inherently safer operation due to lower liquid holdup and superior temperature control. rsc.org

A relevant example is the synthesis of 3-Amino-4-amidoximinofurazan (AAOF), an important precursor for many furazan-based compounds. rsc.org A study on its continuous-flow synthesis demonstrated significant improvements over batch operations. The reaction time was reduced to one-third of that required for the batch process, while achieving a comparable optimal yield of 95%. rsc.org The total productivity was calculated to be approximately 0.546 mol h⁻¹. rsc.org This highlights a strategic approach to improving the efficiency of producing key furazan building blocks, which are essential for the subsequent synthesis of diverse analogues.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Furazan Precursor (AAOF) rsc.org

Microwave-Assisted Synthesis in Furazan Chemistry

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and improve product purity. nih.govanalis.com.my This technique relies on the efficient transfer of heat through dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture. nih.gov The advantages of MAOS are particularly evident when compared to conventional heating methods, which often require significantly longer reaction periods and can lead to lower yields. nih.govarkat-usa.org

In the synthesis of heterocyclic compounds, including furazan derivatives and other nitrogen-containing rings, microwave irradiation has been shown to be highly effective. For example, the synthesis of various quinoline (B57606) derivatives under microwave conditions was completed in minutes with moderate-to-good yields (40-68%), whereas conventional heating required much longer times. researchgate.net In some cases, the yield for a specific product was twice as high when using microwave irradiation compared to conventional heating. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Various Heterocyclic Compounds

Advanced Characterization Techniques for Furazan Derivatives in Research Contexts

High-Resolution Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. High-resolution methods allow for a detailed analysis of the atomic and molecular environment, confirming the presence of specific functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Propionylamino-furazan-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often in the 10–12 ppm region, due to deshielding and hydrogen bonding. libretexts.org The amide proton (–NH–) would also be observed as a singlet, with its chemical shift influenced by solvent and concentration. The propionyl group would present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (–CH₂–) protons adjacent to the carbonyl group (expected around 2-3 ppm) and a triplet for the terminal methyl (–CH₃) protons. libretexts.orgchemicalbook.com

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton data. The carbonyl carbons of the carboxylic acid and the amide functional groups are highly deshielded and would appear in the 160–185 ppm region. libretexts.orgoregonstate.edu The two carbons of the furazan (B8792606) ring would have characteristic shifts, and the methylene and methyl carbons of the propionyl group would be found in the upfield region of the spectrum. spectrabase.com

These NMR techniques are crucial for confirming the regiochemistry of the substituents on the furazan ring and verifying the successful acylation of the amino group.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govjyoungpharm.org

For this compound, the IR spectrum would display several characteristic absorption bands:

A broad O–H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹.

An N–H stretching vibration from the amide group, usually appearing in the 3300-3500 cm⁻¹ region.

Two distinct C=O (carbonyl) stretching bands. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears at a lower frequency, between 1650-1690 cm⁻¹. oregonstate.edu

The N–H bend (Amide II band) would be observed near 1550 cm⁻¹.

Stretches corresponding to the C-N, C-O, and the furazan ring system itself would appear in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | ~3000 (broad) | IR |

| Amide | N–H Stretch | ~3300-3500 | IR |

| Carboxylic Acid | C=O Stretch | ~1700-1725 | IR, Raman |

| Amide | C=O Stretch (Amide I) | ~1650-1690 | IR, Raman |

| Amide | N–H Bend (Amide II) | ~1550 | IR |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. High-resolution mass spectrometry (HRMS) can determine the elemental composition and confirm the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the target molecule, common fragmentation pathways could include:

Loss of the propionyl group (–CO–CH₂CH₃).

Decarboxylation (loss of CO₂ from the carboxylic acid group).

Cleavage of the amide bond.

Fragmentation of the furazan ring.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. lew.ro Tandem mass spectrometry (MS/MS) can be used to further isolate and fragment specific ions, providing even more detailed structural insights. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined.

Single-crystal X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com For furazan derivatives, this data is critical for understanding the geometry of the heterocyclic ring and the influence of its substituents. Studies on related furazan structures show that the furazan ring is typically planar. researchgate.netmdpi.com The analysis would confirm the planarity of the ring in this compound and detail the orientation of the propionylamino and carboxylic acid groups relative to the ring. nih.gov

Table 2: Representative Bond Lengths and Angles for Substituted Furazan Rings from Crystallographic Data of Analogous Compounds

| Parameter | Bond | Typical Value (Å) | Source Compound(s) |

|---|---|---|---|

| Bond Length | C1–C2 | 1.429 - 1.432 | 3-Nitramino-4-nitrofurazan derivatives mdpi.com |

| Bond Length | N3–C2 | 1.451 | 3-Nitramino-4-nitrofurazan derivatives researchgate.net |

| Bond Angle | N2–C2–C1 | ~105-108° | General Furazan Structures |

Note: Data is based on published crystal structures of related furazan derivatives and serves as an illustrative example.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. mdpi.com

For this compound, the carboxylic acid and amide groups are potent hydrogen bond donors and acceptors. It is highly probable that the crystal structure would feature extensive hydrogen bonding networks. rsc.org For instance, the carboxylic acid groups could form classic dimeric structures through hydrogen bonds, or they could interact with the amide groups or the nitrogen atoms of the furazan ring of neighboring molecules. mdpi.com Understanding these crystal packing motifs is crucial as they influence physical properties such as melting point, solubility, and density.

Advanced Research Applications and Methodological Contributions Non Pharmacological and Non Performance Focused

Role as Versatile Synthetic Intermediates in Heterocyclic Chemistry

The structural framework of 4-Propionylamino-furazan-3-carboxylic acid, which combines a stable, nitrogen-rich furazan (B8792606) (a type of 1,2,5-oxadiazole) ring with reactive carboxylic acid and amide functionalities, makes it a highly valuable intermediate in synthetic organic chemistry.

The furazan ring is a foundational component for constructing larger, nitrogen-dense molecular systems. researchgate.net Compounds like 4-aminofurazan-3-carboxylic acid amidrazone, which is structurally related to the title compound, serve as cations in the synthesis of novel materials, demonstrating the utility of the substituted furazan core. The presence of both an amino group (protected as a propionylamide) and a carboxylic acid group on the furazan ring of this compound provides two distinct points for chemical modification.

This dual functionality allows for stepwise and controlled reactions to build complex polycyclic and heterocyclic structures. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the propionylamino group can be deprotected to liberate a primary amine for further reactions, such as diazotization or condensation. These synthetic pathways are crucial for creating novel molecular frameworks where the furazan unit imparts specific properties like thermal stability and high nitrogen content. researchgate.net The strategic use of such intermediates enables the synthesis of elaborate molecules that would be difficult to access through other means. researchgate.net

While much of the research into nitrogen-rich furazan compounds has focused on energetic materials, the underlying chemistry serves as a basis for innovation in other areas of material science. sigmaaldrich.comnih.gov The 1,2,5-oxadiazole (furazan) scaffold is known to be a component in materials with useful optical and electronic properties.

Derivatives of oxadiazoles (B1248032) are noted for their high photoluminescence quantum yields and are used as electron-transporting materials in Organic Light Emitting Diodes (OLEDs). osti.govresearchgate.net The fluorogenic nature of some 1,2,5-oxadiazoles has been harnessed in light-emitting devices. nih.gov Furthermore, the furazan ring can be incorporated into polymer backbones. Methodologies such as [3+2] cycloaddition reactions using furazan-bearing comonomers have been developed to create novel polymers. nih.govmdpi.com

By leveraging the reactive handles on this compound, chemists can design and synthesize new monomers. These monomers can be polymerized to create materials where the furazan unit is either part of the main chain or a pendant group, potentially leading to new polymers with enhanced thermal stability or specific optoelectronic characteristics suitable for non-performance-focused applications in material science. nih.goviaea.org

Methodological Advancements through Furazan Derivatization Strategies

The unique chemical properties of the furazan ring have been exploited to develop new methodologies in analytical chemistry, particularly for the derivatization of challenging analytes.

Carboxylic acids, particularly fatty acids, often exhibit poor ionization efficiency in mass spectrometry (MS) and lack a strong chromophore for UV detection in high-performance liquid chromatography (HPLC). To overcome these limitations, derivatization strategies are employed to attach a "tag" to the carboxylic acid molecule that enhances its detectability.

Benzofurazan-based reagents have been specifically developed for this purpose. nih.govnih.govnih.gov These reagents react with the carboxyl group to form a derivative that is highly responsive in electrospray ionization-mass spectrometry (ESI-MS) or fluorescence detection. The furazan moiety in these tags serves two key roles:

Enhanced Ionization: The tag often includes a tertiary amine or a similar functional group that is readily protonated, leading to a strong signal in positive-ion ESI-MS. nih.govnih.gov

Improved Separation: The derivatization process makes the analyte more suitable for reversed-phase HPLC, improving chromatographic peak shape and resolution. sigmaaldrich.comnih.gov

This strategy has been successfully applied to the analysis of short-chain carboxylic acids and fatty acids in complex biological samples like rat plasma, achieving detection limits in the femtomole range. sigmaaldrich.comnih.govnih.gov

Interactive Data Table: Benzofurazan-Based Derivatization Reagents for Carboxylic Acid Analysis

| Reagent Abbreviation | Full Chemical Name | Analytical Method | Key Advantage | Reference |

| DAABD-AE | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | LC/ESI-MS | High signal intensity and good linearity for fatty acid quantification. | sigmaaldrich.comnih.gov |

| DAABD-AP | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminopentylamino)-2,1,3-benzoxadiazole | LC/ESI-MS/MS | Suitable for short-chain carboxylic acids, providing an intense product ion upon fragmentation. | nih.gov |

| DAABD-AB | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminobutylamino)-2,1,3-benzoxadiazole | LC/ESI-MS/MS | Effective for derivatizing short-chain carboxylic acids with low detection limits (sub-picomole). | nih.gov |

| MePZBD-AE | [4-(4-N-methyl)piperazinosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | ESI-MS | Achieves femtomole-range detection limits for fatty acids. | nih.gov |

Understanding the precise pathway a molecule follows during a chemical reaction is fundamental to organic chemistry. Derivatization of a starting material can be a powerful tool for mechanistic elucidation. While specific studies employing this compound for this purpose are not documented, its structure lends itself to established methodological approaches.

One powerful technique is isotopic labeling , where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O). nih.govresearchgate.net A synthetic chemist could prepare an isotopically labeled version of this compound. For example, the carboxyl carbon could be replaced with ¹³C, or the furazan ring nitrogens with ¹⁵N. This labeled compound could then be subjected to a multi-step reaction. By tracking the position of the isotopic label in the final products and intermediates using techniques like NMR spectroscopy or mass spectrometry, the exact bond-making and bond-breaking events can be mapped out, providing unambiguous evidence for a proposed reaction mechanism. osti.goviaea.org

Furthermore, the furazan moiety itself can be part of a "reporter" system. In a strategy analogous to activity-based probes, the carboxylic acid of the title compound could be derivatized to create a probe. nih.govnih.gov For example, it could be coupled to a molecule whose fluorescent properties are quenched. A specific chemical reaction that cleaves this linkage would restore fluorescence, providing a clear signal that the reaction has occurred. This approach transforms the molecule into a tool for studying reaction kinetics or for high-throughput screening of reaction conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-propionylamino-furazan-3-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted furazan precursors and propionylating agents. For example, analogous compounds like pyrazole-carboxylic acids are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization . Key parameters include:

- Catalysts : Palladium or copper catalysts are often used to facilitate coupling reactions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .

- Temperature : Controlled heating (80–120°C) is critical to avoid decomposition of thermally sensitive intermediates .

- Data Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Aldehyde + Aminopyridine (DMF, 100°C) | Precursor condensation |

| 2 | Cyclization (Cu catalyst, toluene) | Ring formation |

| 3 | Propionylation (propionic anhydride) | Introduction of propionylamino group |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet at δ 12–14 ppm .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid (1700–1720 cm⁻¹) and furazan ring (1550–1600 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves isomeric byproducts .

Q. What are the common reactivity patterns of the furazan ring and propionylamino group in this compound?

- Methodological Answer :

- Furazan Ring : Undergoes electrophilic substitution at the nitrogen-rich positions. For example, nitration or halogenation reactions target the electron-deficient ring .

- Propionylamino Group : Susceptible to hydrolysis under acidic/basic conditions, yielding the corresponding amine and propionic acid. Stability studies in pH 7.4 buffer are recommended for biological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the acylation of the furazan amino group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted acylation at the acid site .

- Catalyst Screening : Test Pd(0) vs. Pd(II) catalysts to minimize over-reduction or oxidation side products .

- Solvent Optimization : Replace DMF with dichloromethane (DCM) if intermediates are prone to thermal degradation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Iterative Refinement : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .

- Cross-Validation : Confirm peak assignments using 2D NMR (COSY, HSQC) and deuterated solvent swaps (e.g., D₂O for -COOH proton analysis) .

Q. What computational methods are employed to model the electronic effects of substituents on the furazan ring's stability?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron-withdrawing/donating effects of substituents. For example, trifluoromethyl groups increase ring electrophilicity .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.